The Strategic Utility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Modern Synthesis
The Strategic Utility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Modern Synthesis
CAS Number: 150652-96-3 Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol
This technical guide provides an in-depth exploration of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its synthesis, spectroscopic characterization, and diverse applications, with a focus on the underlying chemical principles that make it a valuable tool for the modern synthetic chemist.
Introduction: A Versatile Chiral Building Block
(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as (R)-Boc-allylglycine methyl ester, is a non-proteinogenic α-amino acid derivative. Its structure incorporates several key features that contribute to its synthetic versatility:
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A Chiral Center: The (R)-configuration at the α-carbon provides a stereochemically defined starting point for the synthesis of complex chiral molecules. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its biological activity.
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Orthogonal Protecting Groups: The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The carboxylic acid is protected as a methyl ester, offering another layer of synthetic control.
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A Reactive Terminal Alkene: The pent-4-enoate side chain, with its terminal double bond, serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.
These features make (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate a valuable precursor for the synthesis of modified peptides, constrained macrocycles, and other biologically active compounds.[1][2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 150652-96-3 | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Boiling Point (Predicted) | 302.0 ± 35.0 °C | |
| Density (Predicted) | 1.035 ± 0.06 g/cm³ | |
| Storage | 2-8°C, sealed, dry |
Spectroscopic Data (Reference data for the (S)-enantiomer)
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ: 5.71-5.62 (m, 1H), 5.12-5.10 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37 |
| IR (film) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 cm⁻¹ |
| HRMS (ESI) | calcd for C₁₁H₂₀NO₄ [M+H]⁺: 230.1392; Found: 230.1387 |
Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
The enantiomerically pure synthesis of this compound is crucial for its application in asymmetric synthesis. A reliable and scalable method has been reported in Organic Syntheses, which involves a two-step process starting from a commercially available protected serine derivative. The key transformation is a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2]
Caption: Synthetic workflow for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
Step 1: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate [1][2]
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To a solution of N-Boc-(R)-serine methyl ester (1.0 equiv) in dichloromethane (DCM), add triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv).
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Cool the mixture to 0 °C in an ice bath.
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Add iodine (1.3 equiv) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the iodo intermediate.
Step 2: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate [1][2]
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Activate zinc dust (6.0 equiv) with 1,2-dibromoethane in anhydrous dimethylformamide (DMF) under an inert atmosphere.
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Add a solution of the iodo intermediate from Step 1 in anhydrous DMF to the activated zinc suspension.
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Heat the mixture to 35 °C and stir for 1 hour to facilitate the formation of the organozinc reagent.
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In a separate flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv).
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Cool the organozinc reagent to -78 °C and add the palladium catalyst mixture.
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Slowly add a solution of vinyl bromide (1.4 equiv) in tetrahydrofuran (THF) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction and purify the crude product by column chromatography on silica gel to yield the final product.
Reactivity and Synthetic Applications
The synthetic utility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate stems from the reactivity of its terminal alkene. This functional group can participate in a wide array of transformations, enabling the construction of diverse molecular scaffolds.
Ring-Closing Metathesis (RCM)
A prominent application of this building block is in the synthesis of macrocyclic and heterocyclic compounds via ring-closing metathesis (RCM). By incorporating this amino acid into a peptide chain or another molecular framework containing a second terminal alkene, intramolecular cyclization can be achieved using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This strategy is widely employed in the synthesis of constrained peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.
Caption: General workflow for macrocyclization via Ring-Closing Metathesis.
This approach has been utilized in the synthesis of various biologically active molecules, including macrocyclic dipeptide β-turn mimics and potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[1][2]
Hydroboration-Oxidation
The terminal alkene can undergo hydroboration-oxidation to introduce a primary alcohol. This anti-Markovnikov addition provides a hydroxyl group at the terminal position of the side chain, which can be further functionalized. This reaction typically proceeds with high stereospecificity (syn-addition).[3]
Other Transformations
The versatile alkene functionality can also participate in other important transformations, including:
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Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be used in subsequent reactions.
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Cross-Coupling Reactions: The terminal alkene can be a substrate in various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds.[3]
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Hydrogenation: Reduction of the double bond to an alkane.
Applications in Drug Discovery and Development
The enantiopure nature and synthetic versatility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate make it a valuable building block in the synthesis of complex pharmaceutical agents. Its ability to serve as a scaffold for creating constrained peptides and peptidomimetics is particularly noteworthy. These molecules often exhibit improved metabolic stability, receptor binding affinity, and cell permeability compared to their linear peptide analogues.
This chiral amino acid derivative is a key intermediate in the synthesis of:
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Protease Inhibitors: The constrained conformations achievable through RCM can mimic the transition state of protease-catalyzed reactions, leading to potent and selective inhibitors.
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Bioactive Peptides and Peptidomimetics: Introduction of this unnatural amino acid can induce specific secondary structures (e.g., β-turns) in peptides, which are often crucial for their biological function.[1][2]
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Heterocyclic Compounds: The functionalized side chain can be elaborated to construct various nitrogen-containing heterocyclic systems, which are prevalent in many drug molecules.
Safety and Handling
As with all laboratory chemicals, (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling α-amino acid esters should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[4]
It is recommended to consult the Safety Data Sheet from the supplier for specific handling and safety information.
Conclusion
(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique combination of a stereodefined center, orthogonal protecting groups, and a reactive terminal alkene provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. Its application in the synthesis of constrained peptides and other pharmacologically important scaffolds underscores its significance in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.
References
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Request PDF. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Available at: [Link]
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Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]
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Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Available at: [Link]
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MySkinRecipes. (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Available at: [Link]
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PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Available at: [Link]
